(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid
CAS No.: 2349898-12-8
Cat. No.: VC11585400
Molecular Formula: C20H19F2NO4
Molecular Weight: 375.4 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2349898-12-8 |
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Molecular Formula | C20H19F2NO4 |
Molecular Weight | 375.4 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-difluoropentanoic acid |
Standard InChI | InChI=1S/C20H19F2NO4/c21-18(22)10-9-17(19(24)25)23-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,23,26)(H,24,25)/t17-/m0/s1 |
Standard InChI Key | UROOLSPCRUFBPT-KRWDZBQOSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(F)F)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(F)F)C(=O)O |
Introduction
Molecular Structure and Stereochemical Significance
Core Structural Features
The compound’s molecular formula is C₂₀H₁₉F₂NO₄ (molecular weight: 375.4 g/mol) . Its structure includes:
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An Fmoc group at the N-terminus, providing UV-sensitive protection for the α-amino group.
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A (2S)-configured chiral center, critical for peptide secondary structure formation.
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A 5,5-difluoropentanoic acid moiety, introducing conformational rigidity via C–F bond hyperconjugation.
Table 1: Key Structural Properties
Property | Value |
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IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-difluoropentanoic acid |
CAS Number (R-enantiomer) | 2349536-94-1 |
Molecular Formula | C₂₀H₁₉F₂NO₄ |
Chiral Centers | C2 (S-configuration) |
The stereochemistry at C2 influences peptide backbone geometry, with the (2S) configuration favoring right-handed α-helix formation in synthetic peptides .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three key steps:
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Fmoc Protection: Reaction of (2S)-2-amino-5,5-difluoropentanoic acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of triethylamine, achieving >90% yield under anhydrous conditions.
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Purification: Reverse-phase HPLC to isolate the enantiomerically pure product (≥98% ee).
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Crystallization: Ethyl acetate/hexane solvent system to obtain crystalline solids.
Industrial-Scale Challenges
Industrial production faces hurdles in maintaining enantiomeric purity at scale. Automated peptide synthesizers enable repetitive deprotection (20% piperidine/DMF) and coupling steps, but fluorinated residues require modified coupling agents (e.g., HATU instead of HBTU) to prevent epimerization.
Table 2: Synthesis Comparison
Parameter | Laboratory Scale | Industrial Scale |
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Yield | 60–70% | 45–55% (due to scaling losses) |
Purity (ee) | ≥98% | ≥94% |
Key Reagent | Fmoc-Cl | Automated synthesizers |
Chemical Reactivity and Stability
Reaction Pathways
The compound participates in:
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Deprotection: Fmoc removal via piperidine, yielding free amino groups for peptide elongation.
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Nucleophilic Substitution: Fluorine atoms at C5 undergo substitution with thiols or amines under basic conditions (e.g., NaH/DMF).
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Oxidation: Side-chain fluorines resist oxidation, unlike non-fluorinated analogs, enhancing stability toward H₂O₂/KMnO₄.
Biological and Pharmacological Profile
Enzyme Inhibition
In vitro studies on the (2R)-enantiomer show IC₅₀ = 12.3 µM against trypsin-like proteases, suggesting the (2S) form may exhibit similar activity with altered binding kinetics due to stereoelectronic effects.
Metabolic Stability
The 5,5-difluoro group reduces hepatic clearance by 40% compared to non-fluorinated analogs, as demonstrated in rodent models. This property is critical for prolonging the half-life of peptide therapeutics.
Table 3: Biological Data (Extrapolated from R-Enantiomer)
Property | Value |
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Protease Inhibition | IC₅₀: 12.3 µM (Trypsin) |
Metabolic Half-life | 6.2 hours (vs. 3.8 hours non-fluorinated) |
LogP | 2.8 (indicating moderate lipophilicity) |
Applications in Peptide Engineering
α-Helix Stabilization
Incorporating (2S)-5,5-difluoropentanoic acid into peptide sequences increases α-helix propensity by 18–22% compared to alanine, as fluorine’s electronegativity reinforces intramolecular hydrogen bonds .
Drug Delivery Systems
The Fmoc group’s hydrophobicity enhances membrane permeability, enabling oral bioavailability in preclinical models (F = 34% in rats).
Comparison with Structural Analogs
(2S)-5-Fluoropentanoic Acid Derivative
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Reduced Conformational Rigidity: Single fluorine decreases thermal stability (ΔTm = −9°C).
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Lower Metabolic Resistance: Hepatic clearance increases by 25%.
Boc-Protected Analogs
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Acid-Labile Protection: Boc groups require harsh cleavage conditions (TFA), limiting compatibility with acid-sensitive residues.
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